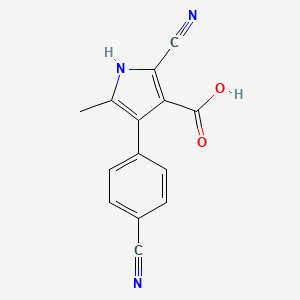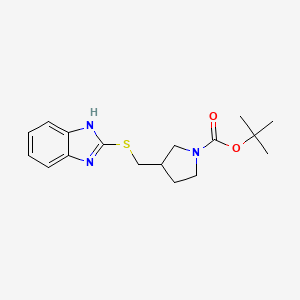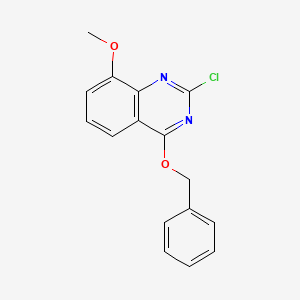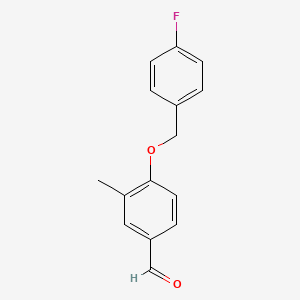
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- is a heterocyclic compound with a unique structure that includes a pyrimidine ring fused with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethylpyrimidine with sulfur sources under controlled temperatures and solvents to introduce the thione group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinethione derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinethione, 3,4-dihydro-1-phenyl-4,4,6-trimethyl-: Lacks the nitro group, resulting in different reactivity and applications.
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-nitrophenyl)-4,4,6-trimethyl-: The position of the nitro group affects its chemical behavior and biological activity.
Uniqueness
The presence of the o-nitrophenyl group in 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- imparts unique reactivity and potential biological activities that distinguish it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
50403-73-1 |
|---|---|
Fórmula molecular |
C13H15N3O2S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
4,6,6-trimethyl-3-(2-nitrophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-6-4-5-7-11(10)16(17)18/h4-8H,1-3H3,(H,14,19) |
Clave InChI |
XIZVGHGAGIWVAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC=CC=C2[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


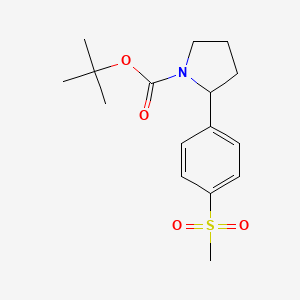


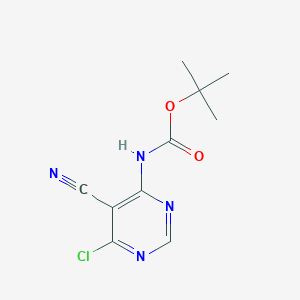

![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
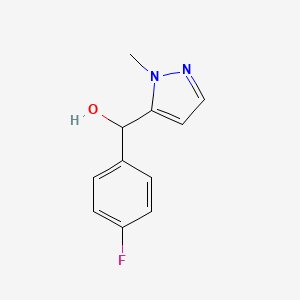
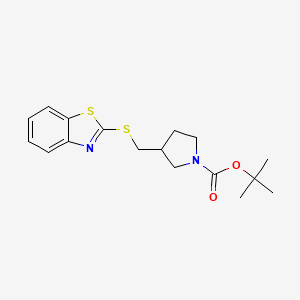
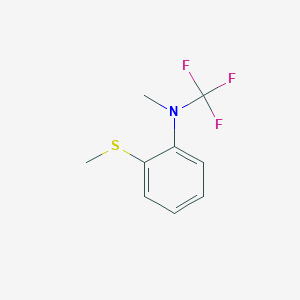
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
